N-benzoyl-N'-(4-fluorophenyl)thiourea mechanism of action
N-benzoyl-N'-(4-fluorophenyl)thiourea mechanism of action
Mechanism of Action, Synthesis, and Therapeutic Applications
Executive Summary
N-benzoyl-N'-(4-fluorophenyl)thiourea (BFPTU) is a privileged scaffold in medicinal chemistry, characterized by its ability to act as a bidentate ligand. While historically categorized as a urease inhibitor for agricultural and anti-H. pylori applications, recent research has elucidated its potential as a pleiotropic agent with significant cytotoxic (anticancer) and antimicrobial properties.
This guide dissects the molecular mechanisms of BFPTU, focusing on its chelation-driven inhibition of metalloenzymes and its secondary activity as a DNA intercalator and topoisomerase inhibitor.
Chemical Identity & Structural Pharmacophores[1]
The efficacy of BFPTU stems from its specific structural features which facilitate both hydrophobic interactions and metal coordination.
| Feature | Structural Moiety | Mechanistic Function |
| Metal Chelation | Carbonyl (C=O) & Thione (C=S) | Acts as a bidentate ligand to coordinate with divalent metal ions (Ni²⁺, Cu²⁺, Zn²⁺) in enzyme active sites. |
| Lipophilicity | 4-Fluorophenyl group | The fluorine atom at the para position enhances membrane permeability and metabolic stability against oxidative metabolism (blocking P450 oxidation at the para-position). |
| H-Bonding | N-H protons | Donors for hydrogen bonding with amino acid residues (e.g., Asp, Glu) within the receptor pocket. |
Primary Mechanism of Action: Urease Inhibition
Target: Urease (Nickel-dependent metalloenzyme) Clinical Relevance: Treatment of Helicobacter pylori (peptic ulcers) and prevention of catheter-associated encrustation (Proteus mirabilis).
3.1. The Chelation Mechanism
The primary MOA involves the direct inhibition of the urease active site. Urease contains a bi-nickel (Ni-Ni) center bridged by a carbamylated lysine.[1][2]
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Entry: BFPTU enters the active site, facilitated by the hydrophobic 4-fluorophenyl moiety interacting with the hydrophobic flap of the enzyme.
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Displacement: The inhibitor displaces the water molecules loosely bound to the Ni²⁺ ions.
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Coordination: The sulfur atom of the thiourea group and the oxygen atom of the benzoyl group form a stable 6-membered chelate ring with the Nickel ions.
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Stabilization: The N-H groups form hydrogen bonds with the active site residues (specifically His and Asp), locking the enzyme in an inactive conformation.
3.2. Kinetic Profile
Experimental data typically classifies BFPTU as a mixed-type inhibitor .[3]
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Competitive Component: Binds to the free enzyme (Ni-Ni center).
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Non-Competitive Component: Induces a conformational change preventing urea hydrolysis even if the substrate binds.
Figure 1: Mechanistic pathway of Urease inhibition by BFPTU via metal chelation.
Secondary Mechanisms: Cytotoxicity & Antimicrobial Activity
Recent studies indicate that BFPTU derivatives possess significant anticancer potential, particularly against HeLa and MCF-7 cell lines.
4.1. DNA Gyrase Inhibition (Antimicrobial)
In bacterial models (E. coli, S. aureus), BFPTU acts by inhibiting DNA Gyrase B. The 4-fluorophenyl group is critical here; molecular docking studies suggest it occupies the ATP-binding pocket, preventing the energy transduction required for DNA supercoiling.
4.2. Cytotoxicity (Anticancer)[4]
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Topoisomerase II Inhibition: Similar to doxorubicin, BFPTU can stabilize the DNA-Topoisomerase II cleavable complex, leading to DNA strand breaks and apoptosis.
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ROS Generation: The thiourea moiety can undergo redox cycling in the presence of intracellular copper (elevated in cancer cells), generating Reactive Oxygen Species (ROS) that trigger mitochondrial dysfunction.
Experimental Protocols
5.1. Synthesis of N-benzoyl-N'-(4-fluorophenyl)thiourea
Rationale: This protocol utilizes the reaction between benzoyl isothiocyanate (generated in situ) and an amine.
Reagents:
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Benzoyl chloride (1.0 eq)
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Ammonium thiocyanate (1.1 eq)
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4-Fluoroaniline (1.0 eq)
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Solvent: Acetone or Acetonitrile (dry)
Workflow:
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Activation: Dissolve Ammonium thiocyanate in acetone. Add Benzoyl chloride dropwise at 0°C. Stir for 30 mins. A white precipitate (NH₄Cl) will form.
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Chemistry: Formation of Benzoyl Isothiocyanate intermediate.
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Coupling: Add 4-Fluoroaniline dropwise to the reaction mixture.
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Reflux: Heat the mixture to reflux (approx. 56°C for acetone) for 2–4 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).
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Isolation: Pour the reaction mixture into ice-cold water. The product will precipitate as a solid.
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Purification: Filter the solid and recrystallize from Ethanol/DMF to obtain pure crystals.
Figure 2: Synthetic route for N-benzoyl-N'-(4-fluorophenyl)thiourea.
5.2. Jack Bean Urease Inhibition Assay (Standardized)
Rationale: The Indophenol method is used to quantify ammonia production.
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Preparation: Prepare Jack Bean Urease solution (5 U/mL) in phosphate buffer (pH 7.4).
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Incubation: Mix 25 µL of enzyme solution with 5 µL of BFPTU (dissolved in DMSO, varying concentrations). Incubate at 37°C for 15 mins.
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Substrate Addition: Add 55 µL of Urea (100 mM). Incubate for 15 mins.
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Termination: Add 45 µL of Phenol reagent (1% w/v phenol, 0.005% w/v sodium nitroprusside) and 70 µL of Alkali reagent (0.5% w/v NaOH, 0.1% active chlorine NaOCl).
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Measurement: Incubate for 50 mins at room temperature. Measure Absorbance at 630 nm.
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Calculation: % Inhibition =
.
References
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Limban, C., et al. (2020). "New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications." Molecules, 25(7), 1478.[5]
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Win, T., et al. (2025). "Synthesis and Insecticidal Activity of New Substituted N-Aryl-N′-benzoylthiourea Compounds." Journal of Chemical Research.
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Hidayat, I., et al. (2022). "Docking, Synthesis, and Cytotoxic Activity of N-4-Methoxybenzoyl-N'-(4-fluorophenyl)thiourea on HeLa Cell Line." Thai Journal of Pharmaceutical Sciences.
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Saeed, A., et al. (2014).[6] "A review on the development of urease inhibitors as antimicrobial agents against pathogenic bacteria." Journal of Enzyme Inhibition and Medicinal Chemistry.
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Amtul, Z., et al. (2002). "Chemistry and Mechanism of Urease Inhibition."[1][3][7] Current Medicinal Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of urease activity by different compounds provides insight into the modulation and association of bacterial nickel import and ureolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review on the development of urease inhibitors as antimicrobial agents against pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 5. New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. International Conference on Applied Innovations in IT [icaiit.org]
- 7. Decoding Urease Inhibition: A Comprehensive Review of Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
